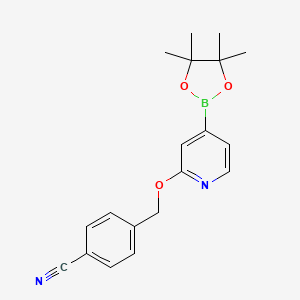

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile

Description

This compound is a boronate ester featuring a pyridine ring substituted with a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and connected via a methyleneoxy (-O-CH2-) linker to a benzonitrile moiety. Its structure combines aromatic, heterocyclic, and electron-withdrawing (nitrile) groups, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl systems . Key spectroscopic data includes:

Properties

CAS No. |

1346708-14-2 |

|---|---|

Molecular Formula |

C19H21BN2O3 |

Molecular Weight |

336.2 g/mol |

IUPAC Name |

4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxymethyl]benzonitrile |

InChI |

InChI=1S/C19H21BN2O3/c1-18(2)19(3,4)25-20(24-18)16-9-10-22-17(11-16)23-13-15-7-5-14(12-21)6-8-15/h5-11H,13H2,1-4H3 |

InChI Key |

DVCUMHJGMAYGLZ-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCC3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol or Analogues

- Starting materials : 4-bromo- or 4-chloropyridin-2-ol derivatives.

- Borylation reaction : Catalyzed by palladium complexes (e.g., Pd(dppf)Cl2) under inert atmosphere, using bis(pinacolato)diboron as the boron source.

- Reaction conditions : Typically conducted in solvents such as dioxane or tetrahydrofuran (THF) at elevated temperatures (80–100 °C) for several hours.

- Outcome : Formation of the boronic ester substituted pyridin-2-ol intermediate.

Synthesis of the Benzyl Bromide or Equivalent Benzonitrile Derivative

- Starting material : 4-cyanobenzyl alcohol.

- Conversion to benzyl bromide : Treatment with phosphorus tribromide (PBr3) or other brominating agents to form 4-(bromomethyl)benzonitrile.

- Purification : Distillation or recrystallization to obtain a pure benzyl bromide intermediate.

Coupling to Form the Ether Linkage

- Nucleophilic substitution : The hydroxyl group on the boronate ester pyridin-2-ol intermediate is deprotonated with a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

- Reaction with benzyl bromide : The resulting alkoxide attacks the benzyl bromide to form the ether linkage, yielding 4-(((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile.

- Reaction conditions : Conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures.

- Purification : Column chromatography or recrystallization to isolate the target compound.

Representative Data Table for Preparation Parameters

| Step | Reactants / Intermediates | Reagents / Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 4-Bromo- or 4-chloropyridin-2-ol + B2(pin)2 | Pd(dppf)Cl2, KOAc | Dioxane | 90 | 6–12 | 70–85 | Inert atmosphere required |

| 2 | 4-Cyanobenzyl alcohol | PBr3 or equivalent brominating agent | Dichloromethane | 0–25 | 2–4 | 80–90 | Careful moisture control |

| 3 | Boronate ester pyridin-2-ol + 4-(bromomethyl)benzonitrile | K2CO3 or NaH | DMF or MeCN | 25–50 | 12–24 | 60–75 | Anhydrous conditions preferred |

Research Findings and Optimization Notes

- The palladium-catalyzed borylation is critical for introducing the boronate ester with high regioselectivity and yield. Ligand choice and base selection significantly affect the reaction efficiency.

- The ether formation via nucleophilic substitution benefits from using strong bases and dry, polar aprotic solvents to enhance nucleophilicity and minimize side reactions.

- Purity of intermediates directly influences the final product's yield and quality; therefore, intermediate purification steps are recommended.

- The boronate ester moiety is sensitive to moisture and air; thus, reactions and storage should be conducted under inert atmosphere and controlled temperature conditions (recommended storage <15 °C in a cool, dark place).

- Analytical techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy confirm the purity (>98%) and structural integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the nitrile group to form amines.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura reactions can yield biaryl compounds, while reduction reactions can produce primary amines.

Scientific Research Applications

4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile has several applications in scientific research:

Biology: The compound can be used to modify biomolecules for various studies, including drug development and enzyme inhibition.

Industry: It is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive in cross-coupling reactions, where it forms carbon-carbon bonds with other organic molecules. This reactivity is facilitated by the presence of palladium catalysts, which activate the boronic ester for nucleophilic attack .

Comparison with Similar Compounds

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)benzonitrile

- Structure : Replaces the pyridyloxy linker with a direct methyl group between the boronate and benzonitrile.

- Key Differences :

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structure : Boronate ester directly attached to the meta-position of benzonitrile.

- Key Differences :

2-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl]benzonitrile

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structure : Boronate ester at the para-position of benzonitrile.

- Key Differences: Higher reactivity in cross-couplings compared to meta-substituted derivatives. Electronic Properties: The para-cyano group withdraws electron density, activating the boronate for transmetalation .

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- Structure : Cyclopropyl substituent on the benzene ring.

- Key Differences :

Comparative Analysis Table

Stability and Handling

- Hydrolysis Resistance : The pinacol boronate group confers stability in aqueous media, though prolonged exposure to acidic conditions degrades the ester .

- Safety : Similar boronate esters require handling in inert atmospheres (N₂/Ar) to prevent oxidation .

Commercial Availability

- The target compound is available from specialty suppliers (e.g., Thermo Scientific, Hoffman Fine Chemicals) at >97% purity, priced at ~$760/100 mg .

Biological Activity

The compound 4-(((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)methyl)benzonitrile is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring and a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 321.3 g/mol. The presence of the boron atom in the dioxaborolane structure may contribute to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing boron can exhibit various biological activities, including:

- Anticancer Activity : Some boron-containing compounds have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and inhibition of cell proliferation.

- Antimicrobial Properties : Boron compounds have been studied for their potential to act as antimicrobial agents against various bacterial strains.

- Enzyme Inhibition : Certain derivatives have demonstrated the ability to inhibit key enzymes associated with disease processes.

Anticancer Activity

A study investigating the anticancer potential of related boron compounds found that they can selectively induce apoptosis in cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential. Compounds similar to this compound showed IC50 values in the micromolar range against various cancer cell lines .

Antimicrobial Properties

In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported to be lower than those of conventional antibiotics, suggesting a potential role in treating infections .

Enzyme Inhibition

Research has highlighted the enzyme inhibitory effects of boron-containing compounds on acetylcholinesterase (AChE) and urease. For instance, a related compound showed strong AChE inhibition with an IC50 value of 0.5 µM, indicating its potential use in treating neurodegenerative diseases .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.